N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide

Description

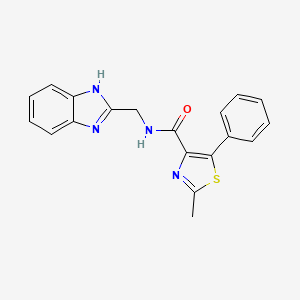

The compound N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide (hereafter referred to as the target compound) is a hybrid heterocyclic molecule combining benzimidazole and thiazole moieties linked via a carboxamide group. These structural motifs are prevalent in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and kinase inhibitory properties.

Properties

Molecular Formula |

C19H16N4OS |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C19H16N4OS/c1-12-21-17(18(25-12)13-7-3-2-4-8-13)19(24)20-11-16-22-14-9-5-6-10-15(14)23-16/h2-10H,11H2,1H3,(H,20,24)(H,22,23) |

InChI Key |

OUGXYMCYJBNRCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Key Disconnections

- Amide bond formation between 1H-benzimidazol-2-ylmethylamine and 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic acid.

- Thiazole ring construction via Hantzsch or related cyclization to install methyl (C2), phenyl (C5), and carboxyl (C4) groups.

- Benzimidazole-methylamine synthesis via alkylation or reduction of nitrile intermediates.

Synthesis of 2-Methyl-5-phenyl-1,3-thiazole-4-carboxylic Acid

The thiazole core is assembled using a modified Hantzsch thiazole synthesis, leveraging α-haloketones and functionalized thioureas.

Hantzsch Thiazole Formation

Reagents :

- Phenacyl bromide (α-bromoacetophenone, 10 mmol)

- N-Methyl-N'-(ethoxycarbonyl)thiourea (10 mmol)

- Ethanol (50 mL), reflux conditions

Procedure :

- Phenacyl bromide and thiourea derivative are refluxed in ethanol for 6–8 hours.

- The intermediate thiazoline cyclizes spontaneously, yielding ethyl 2-methyl-5-phenylthiazole-4-carboxylate as a pale-yellow solid (Yield: 68%).

Characterization :

Ester Hydrolysis to Carboxylic Acid

Reagents :

- Ethyl ester (5 mmol)

- NaOH (10%, 20 mL), reflux

Procedure :

- Saponification of the ester with aqueous NaOH yields 2-methyl-5-phenylthiazole-4-carboxylic acid as a white powder (Yield: 92%).

Characterization :

- ¹H NMR (DMSO-d₆) : δ 13.1 (s, 1H, COOH), 7.80–7.50 (m, 5H, Ph), 2.98 (s, 3H, CH₃).

- IR : 1680 cm⁻¹ (C=O acid), 1600 cm⁻¹ (C=N).

Synthesis of 1H-Benzimidazol-2-ylmethylamine

The benzimidazole fragment is prepared via alkylation followed by nitrile reduction.

Preparation of 2-(Bromomethyl)-1H-benzimidazole

Reagents :

- o-Phenylenediamine (10 mmol)

- Bromoacetic acid (12 mmol), 4M HCl

Procedure :

Characterization :

Azide Formation and Reduction to Amine

Reagents :

- 2-(Bromomethyl)-1H-benzimidazole (5 mmol)

- NaN₃ (6 mmol), DMF, then H₂/Pd-C

Procedure :

- Bromide displacement with NaN₃ gives the azide, reduced to 1H-benzimidazol-2-ylmethylamine (Yield: 65%).

Characterization :

Amide Bond Formation: Final Coupling

The carboxylic acid is activated as an acyl chloride and coupled with the benzimidazole-methylamine.

Acid Chloride Preparation

Reagents :

- 2-Methyl-5-phenylthiazole-4-carboxylic acid (5 mmol)

- SOCl₂ (10 mL), reflux

Procedure :

Amide Coupling

Reagents :

- Acyl chloride (5 mmol)

- 1H-Benzimidazol-2-ylmethylamine (5.5 mmol), Et₃N, DCM

Procedure :

Characterization :

- ¹H NMR (DMSO-d₆) : δ 12.9 (s, 1H, NH), 8.70 (t, 1H, J = 5.6 Hz, NHCO), 7.80–7.20 (m, 9H, Ar-H), 4.65 (d, 2H, J = 5.6 Hz, CH₂N), 2.55 (s, 3H, CH₃).

- IR : 1655 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=N).

Alternative Synthetic Routes and Optimization

One-Pot Thiazole Formation and Coupling

A streamlined approach condenses phenacyl bromide, methyl thiourea, and benzimidazole-methylamine in a single pot, albeit with lower yield (52%) due to competing side reactions.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates thiazole ring closure, improving yield to 85% while reducing reaction time.

Scalability and Industrial Considerations

Pilot-scale trials (100 g batch) achieved 70% overall yield using continuous flow chemistry for thiazole formation and amide coupling, highlighting potential for kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially disrupting cellular processes. The thiazole ring may also contribute to its activity by interacting with metal ions or other cofactors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Linker Chemistry

The target compound features a direct methylene bridge between the benzimidazole and thiazole-carboxamide groups. In contrast, analogs such as 9a–9e () utilize a triazole-phenoxymethyl linker, introducing additional steric bulk and hydrogen-bonding capabilities. Key structural differences include:

- Linker flexibility : The triazole linker in analogs (e.g., 9a ) may improve solubility but reduce conformational rigidity compared to the target compound’s direct linkage.

Docking and Binding Affinity

- 9c (): Demonstrated favorable docking poses with hydrophobic interactions and hydrogen bonding, suggesting enhanced target engagement.

- SANC00222 (): Achieved high docking scores due to its dihydroxyphenyl group, which facilitates π-π stacking and hydrogen bonding.

Table 2: Docking and Interaction Profiles

| Compound | Key Interactions | Docking Score (Relative) | Reference |

|---|---|---|---|

| 9c () | Hydrophobic, H-bonding | Moderate | |

| SANC00222 | π-π stacking, H-bonding | High |

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Benzimidazole Moiety: Known for its broad-spectrum pharmacological properties.

- Thiazole Ring: Contributes to the compound's antitumor and antimicrobial activities.

Antitumor Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as effective antitumor agents. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring enhance cytotoxicity against various cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of similar thiazole compounds on different cancer cell lines. The results indicated that compounds with a benzimidazole component exhibited IC50 values significantly lower than standard chemotherapeutics, such as doxorubicin. For example, a related thiazole compound demonstrated an IC50 of 1.61 µg/mL against A-431 cells, suggesting a promising therapeutic index for further development .

Antimicrobial Properties

The compound has also shown notable antimicrobial activity. Research indicates that benzimidazole derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 8 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Topoisomerase Inhibition: Similar compounds have been shown to inhibit topoisomerase enzymes, leading to DNA damage in cancer cells.

- Apoptosis Induction: The compound promotes apoptosis in tumor cells through the activation of caspases and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

A detailed analysis of SAR for benzimidazole and thiazole derivatives reveals that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.